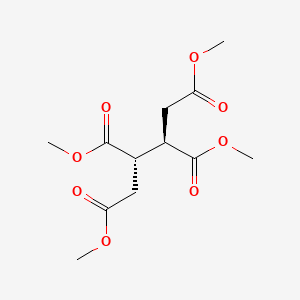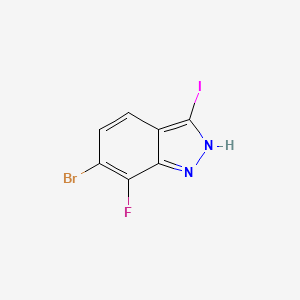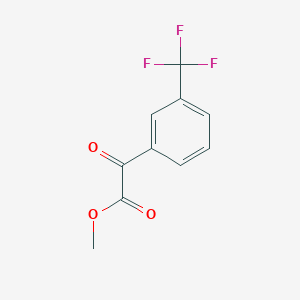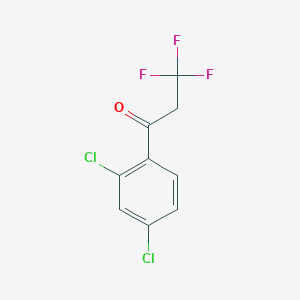
meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is a chemical compound with the molecular formula C__8H__1__0O__8 . It is used as a cross-linking agent and as a building block for the synthesis of specialized polymers for the formulation of resins, polymers, coatings, and adhesives .
Molecular Structure Analysis
The molecular structure of meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is represented by the formula C__8H__1__0O__8, and it has a molecular weight of 234.16 .科学的研究の応用
Meso-BTATM has been widely used in scientific research due to its unique properties. It has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology. It has been used to synthesize various compounds, including peptides, carbohydrates, and nucleotides. It has also been used to study the structure and function of proteins, and to study the mechanism of action of drugs.
作用機序
Meso-BTATM has been shown to act as an enzyme inhibitor, and to bind to proteins and other molecules. It has also been shown to act as a chelating agent, and to bind to metals such as iron, zinc, and magnesium. The binding of meso-BTATM to proteins and other molecules can affect the structure and function of these molecules, and can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
Meso-BTATM has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, and to affect the expression of genes. It has also been shown to affect the transport of ions across cell membranes, and to modulate the activity of receptors.
実験室実験の利点と制限
Meso-BTATM has several advantages for laboratory experiments. It is relatively inexpensive, and can be easily synthesized from readily available materials. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, meso-BTATM can be toxic if ingested or inhaled, and should be handled with care.
将来の方向性
Meso-BTATM has potential applications in a variety of fields, including drug development, biotechnology, and materials science. It could be used to develop new drugs that target specific proteins or enzymes, or to develop new materials with unique properties. It could also be used to study the structure and function of proteins, and to develop new techniques for manipulating proteins. Additionally, meso-BTATM could be used to study the effects of environmental toxins on biochemical and physiological processes.
合成法
Meso-BTATM can be synthesized from the reaction of meso-butane-1,2,3,4-tetracarboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at room temperature. The reaction produces a product that is 98% pure, and can be further purified by column chromatography or recrystallization.
Safety and Hazards
Meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is harmful if swallowed and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye irritation, it is advised to rinse cautiously with water for several minutes and seek medical attention if irritation persists .
特性
IUPAC Name |
tetramethyl (2R,3S)-butane-1,2,3,4-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2/h7-8H,5-6H2,1-4H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASUALUCOYWST-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(CC(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]([C@H](CC(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)
![2',7'-Dibromospiro[adamantane-2,9'-fluorene]](/img/structure/B6291252.png)
![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![Tris[4,4'-bis(trifluoromethyl)stilbene]-nickel(0), 95%](/img/structure/B6291275.png)
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)
![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)


![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)

![tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6291341.png)
![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)
